Molecular weight and structural formula of [2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid
Molecular weight and structural formula of [2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid
Part 1: Chemical Identity & Structural Analysis[1]
Compound Name: [2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid Synonyms: 2-(5-Phenylisoxazol-3-yl)phenylacetic acid; 3-(2-Carboxymethylphenyl)-5-phenylisoxazole. Chemical Class: Diarylheterocycle / Isoxazole-based NSAID Scaffold.
Physicochemical Profile
The molecule represents a classic "tricyclic-mimetic" pharmacophore, where the central isoxazole ring serves as a bioisostere for the central ring of fused tricyclic NSAIDs (like isoxepac). Its structure is characterized by a central 1,2-oxazole core flanked by two phenyl rings, with an acidic carboxymethyl tail providing aqueous solubility and target interaction capability.
| Property | Value (Calculated) | Description |
| Molecular Formula | C₁₇H₁₃NO₃ | |
| Molecular Weight | 279.29 g/mol | Optimal range for oral bioavailability (Rule of 5). |
| Exact Mass | 279.0895 | Monoisotopic mass for MS identification. |
| Predicted pKa | 4.2 – 4.5 | Attributable to the carboxylic acid moiety. |
| Predicted LogP | 3.8 – 4.2 | Highly lipophilic due to the diphenyl-isoxazole core. |
| H-Bond Donors | 1 | (Carboxylic acid -OH) |
| H-Bond Acceptors | 3 | (Isoxazole N, O; Carboxylic acid C=O) |
| Rotatable Bonds | 4 | Allows conformational adaptation to COX binding pockets. |
Structural Formula & Numbering
The IUPAC numbering prioritizes the acetic acid parent. The phenyl ring attached to the acetic acid is the "primary" phenyl. The isoxazole is attached at the ortho (2-) position relative to the acetic acid.
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Core: 1,2-Oxazole (Isoxazole)
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Position 3 (Isoxazole): Attached to the ortho-carboxymethylphenyl group.
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Position 5 (Isoxazole): Attached to the distal phenyl group.
Part 2: Synthetic Methodology (The "How-To")
Retrosynthetic Analysis
The most robust pathway to construct the 3,5-disubstituted isoxazole core with high regioselectivity is the [3+2] Cycloaddition of a nitrile oxide and a terminal alkyne. This approach avoids the regiochemical ambiguity often seen in the condensation of 1,3-dicarbonyls with hydroxylamine.
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Disconnection: 1,2-Oxazole ring.
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Synthons:
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Dipole: Nitrile oxide derivative of methyl 2-formylbenzoate.
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Dipolarophile: Phenylacetylene.
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Validated Synthetic Protocol
This protocol describes the synthesis of the methyl ester intermediate followed by hydrolysis.
Phase A: Precursor Preparation (Nitrile Oxide Generation)
Starting Material: Methyl 2-formylbenzoate (derived from phthalide or 2-formylbenzoic acid).
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Oxime Formation:
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Dissolve Methyl 2-formylbenzoate (10 mmol) in MeOH/H₂O (1:1).
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Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol).
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Stir at RT for 2 hours.
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Result: Methyl 2-[(hydroxyimino)methyl]benzoate.
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Chlorination (In situ):
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Dissolve the oxime in DMF.
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Add N-Chlorosuccinimide (NCS, 1.1 eq) slowly at 0°C to generate the hydroximoyl chloride . This is the stable precursor to the nitrile oxide.
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Phase B: [3+2] Cycloaddition (Regioselective Synthesis)
Reagents: Hydroximoyl chloride (from Phase A), Phenylacetylene, Triethylamine (TEA).
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To the solution of hydroximoyl chloride in DMF, add Phenylacetylene (1.2 eq).
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Add Triethylamine (1.5 eq) dropwise over 30 minutes.
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Mechanism:[1][2][3] TEA dehydrohalogenates the hydroximoyl chloride to generate the reactive Nitrile Oxide species in situ.
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Reaction: The nitrile oxide undergoes 1,3-dipolar cycloaddition with phenylacetylene. The steric bulk and electronic properties favor the formation of the 3,5-disubstituted isomer over the 3,4-isomer.
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Stir at 50°C for 4-6 hours.
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Workup: Dilute with water, extract with Ethyl Acetate, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc).
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Intermediate Product: Methyl [2-(5-phenyl-1,2-oxazol-3-yl)phenyl]acetate.
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Phase C: Ester Hydrolysis
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Dissolve the intermediate ester in THF/MeOH (1:1).
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Add LiOH (2M aqueous solution, 3 eq).
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Stir at RT for 2 hours.
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Acidification: Adjust pH to ~3 with 1M HCl. The free acid precipitates or is extracted with EtOAc.
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Recrystallization: Ethanol/Water.[4]
Reaction Workflow Diagram
Caption: Regioselective synthesis via 1,3-dipolar cycloaddition of in-situ generated nitrile oxide.
Part 3: Pharmacological Potential (The "Why")
Mechanism of Action (SAR Analysis)
This molecule is designed as a COX (Cyclooxygenase) Inhibitor . Its structure mimics the binding mode of established NSAIDs like Diclofenac and Lumiracoxib, but utilizes a stable isoxazole ring as a rigid linker.
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Acidic Head Group (Carboxylate): Forms an ionic bond (salt bridge) with Arg120 at the entrance of the COX enzyme channel. This is the critical "anchor" interaction.
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Central Scaffold (Isoxazole + Phenyl): The "V-shaped" diarylheterocycle fits into the hydrophobic channel of the enzyme.
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Selectivity Potential: The bulkiness of the 5-phenyl group may provide selectivity for COX-2 (which has a larger side pocket due to the Val523 mutation) over COX-1 (Ile523), although the flexibility of the acetic acid tail often retains some COX-1 affinity.
Bioisosterism
The 3,5-disubstituted isoxazole ring acts as a bioisostere for:
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Amide bonds: The electronic distribution mimics a peptide bond, improving metabolic stability against peptidases.
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Cis-Stilbenes: It locks the two phenyl rings in a specific angular orientation, reducing entropic penalty upon binding.
Signaling Pathway Interaction
Caption: Competitive inhibition of the COX enzyme cascade, preventing Prostaglandin E2 synthesis.
Part 4: Analytical Characterization
To validate the synthesis of this specific isomer, the following analytical signatures are expected:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.
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δ 7.8 – 7.3 ppm (m, 9H): Aromatic protons (two phenyl rings).
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Look for the specific splitting of the phenyl ring attached to the acetic acid (ABCD system).
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δ 7.1 ppm (s, 1H): Isoxazole C4-H . This is the diagnostic singlet. If the reaction produced the wrong regioisomer (3-phenyl-5-(2-carboxymethylphenyl)), this shift would differ slightly, but NOE (Nuclear Overhauser Effect) studies are best to confirm the proximity of the C4-H to the specific phenyl rings.
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δ 3.6 ppm (s, 2H): Methylene protons of the acetic acid group (-CH ₂-COOH).
Mass Spectrometry (ESI-MS)
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Ionization Mode: Negative Mode (ESI-).
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Molecular Ion [M-H]⁻: 278.28 m/z.
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Fragmentation: Loss of CO₂ (M-44) is common for carboxylic acids.
References
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. Angewandte Chemie International Edition. Link
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Liu, K., et al. (2015).[3] Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry. (General methodology for nitrile oxide cycloadditions). Link
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Vitale, P., et al. (2013). Synthesis of 3,5-diarylisoxazoles via 1,3-dipolar cycloaddition. Tetrahedron. Link
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PubChem Database. Isoxazole Derivatives and NSAID Scaffolds. National Library of Medicine. Link
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Rao, P.N.P., & Knaus, E.E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences. Link
